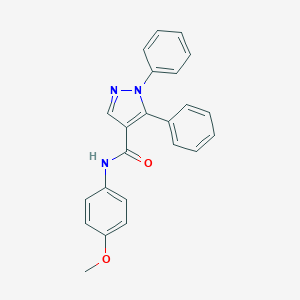![molecular formula C18H13F3N4S B287447 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising results in various scientific research studies, making it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit potent antibacterial and antifungal activities against various pathogenic microorganisms. Moreover, this compound has been found to exhibit significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent therapeutic properties, its broad-spectrum activity against various diseases, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis process, its limited availability, and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further optimization of the synthesis process to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of this compound to better understand its therapeutic properties.
3. Evaluation of the efficacy of this compound in various in vivo models to determine its potential clinical applications.
4. Development of novel analogs of this compound with improved therapeutic properties.
5. Investigation of the potential side effects of this compound to ensure its safety for clinical use.
6. Exploration of the potential applications of this compound in other fields, such as agriculture and material science.
In conclusion, this compound is a promising compound with significant potential in the field of medicinal chemistry. Its potent therapeutic properties, broad-spectrum activity, and relatively low toxicity make it a subject of interest for many researchers. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing this compound is the reaction of 2-methylbenzylamine with 3-(trifluoromethyl)benzoyl chloride followed by the reaction of the resulting intermediate with thiosemicarbazide and triethylorthoformate. The final product is obtained after a series of purification steps.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anticancer, antimicrobial, and antiviral activities. It has also been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Propiedades
Fórmula molecular |
C18H13F3N4S |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
6-[(2-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-11-5-2-3-6-12(11)10-15-24-25-16(22-23-17(25)26-15)13-7-4-8-14(9-13)18(19,20)21/h2-9H,10H2,1H3 |
Clave InChI |
OSXDOFCOSJGYPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)











